molecular formula C13H21NO B2384559 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2320860-95-3

2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2384559
CAS No.: 2320860-95-3
M. Wt: 207.317
InChI Key: UCLRMAFUVTUJCF-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one” is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is closely related to the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a key component in the structure of many biologically active compounds, including tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require precise control over the stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Reactivity with Organic Isocyanides

The compound's interaction with organic isocyanides has been explored, revealing intricate chemical reactions leading to the formation of cyclometalated and bis(η2-iminoacyl) products. For instance, the reaction with 2,6-dimethylphenylisocyanide produces a structurally characterized cyclometalated product through a CH bond activation process. Further interaction with an excess of isocyanide results in a transition to enediamide, indicating the compound's reactivity towards creating complex structures with potential applications in materials science and catalysis (Thorn et al., 1999).

Conformationally Rigid Analogue Synthesis

A novel synthesis approach has been developed to create a conformationally rigid analogue of 2-amino adipic acid using this compound. The process involves alkylation-cyclization steps to form the 8-azabicyclo(3.2.1)octane skeleton. This method highlights the compound's utility in synthesizing structurally complex and rigid analogues, potentially useful for drug development and biochemical studies (Kubyshkin et al., 2009).

Structural and Conformational Studies

Detailed structural and conformational studies of derivatives related to 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one have been conducted. These studies provide valuable insights into the compounds' molecular geometries, essential for understanding their reactivity and potential applications in various scientific fields. For instance, the synthesis, spectral characterization, and conformational analysis of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives offer a glimpse into the compounds' structural properties (Venkateswaramoorthi et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine . Additionally, the development of more efficient and selective synthesis methods could also be a focus of future research .

Properties

IUPAC Name

2,2-dimethyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9-7-10-5-6-11(8-9)14(10)12(15)13(2,3)4/h10-11H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLRMAFUVTUJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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